molecular formula C13H20N2O B3284419 1-(4-Methoxybenzyl)piperidin-4-amine CAS No. 78471-35-9

1-(4-Methoxybenzyl)piperidin-4-amine

Cat. No. B3284419
Key on ui cas rn: 78471-35-9
M. Wt: 220.31 g/mol
InChI Key: JDACBLXRPFJSHT-UHFFFAOYSA-N
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Patent
US04600758

Procedure details

A mixture of 1,1-dimethylethyl1-[(4-methoxyphenyl)methyl]-4-piperidinylcarbamate (0.02 mole) and trifluoroacetic acid (0.01 mole) in 50 ml. of methylene chloride was refluxed for a 3 hr. period. Additional trifluoroacetic acid (0.08 mole) was added and reflux continued for an additional 30 minutes. The crude solution was evaporated in vacuo, residual material dissolved in water and the aqueous phase washed with ether and then made basic with 50% sodium hydroxide. Extraction of the basified solution with chloroform, drying of the chloroform extracts, and removal of the solvent afforded 4-amino-1-[(4-methoxyphenyl)methyl]piperidine in nearly quantitative yield.
Name
1,1-dimethylethyl1-[(4-methoxyphenyl)methyl]-4-piperidinylcarbamate
Quantity
0.02 mol
Type
reactant
Reaction Step One
Quantity
0.01 mol
Type
reactant
Reaction Step One
Quantity
0.08 mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
CC([N:5]([CH:9]1[CH2:14][CH2:13][N:12]([CH2:15][C:16]2[CH:21]=[CH:20][C:19]([O:22][CH3:23])=[CH:18][CH:17]=2)[CH2:11][CH2:10]1)C(=O)[O-])(C)C.FC(F)(F)C(O)=O>C(Cl)Cl>[NH2:5][CH:9]1[CH2:10][CH2:11][N:12]([CH2:15][C:16]2[CH:21]=[CH:20][C:19]([O:22][CH3:23])=[CH:18][CH:17]=2)[CH2:13][CH2:14]1

Inputs

Step One
Name
1,1-dimethylethyl1-[(4-methoxyphenyl)methyl]-4-piperidinylcarbamate
Quantity
0.02 mol
Type
reactant
Smiles
CC(C)(C)N(C([O-])=O)C1CCN(CC1)CC1=CC=C(C=C1)OC
Name
Quantity
0.01 mol
Type
reactant
Smiles
FC(C(=O)O)(F)F
Step Two
Name
Quantity
0.08 mol
Type
reactant
Smiles
FC(C(=O)O)(F)F
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
reflux
CUSTOM
Type
CUSTOM
Details
The crude solution was evaporated in vacuo, residual material
DISSOLUTION
Type
DISSOLUTION
Details
dissolved in water
WASH
Type
WASH
Details
the aqueous phase washed with ether
EXTRACTION
Type
EXTRACTION
Details
Extraction of the basified solution with chloroform
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
drying of the chloroform
CUSTOM
Type
CUSTOM
Details
removal of the solvent

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
NC1CCN(CC1)CC1=CC=C(C=C1)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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